Bienvenue dans la boutique en ligne BenchChem!

1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine

Lipophilicity logP Physicochemical characterization

1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine (CAS 477869-46-8) is a synthetic piperazine derivative featuring a benzhydryl (diphenylmethyl) group at the N1 position and a 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl substituent at the N4 position, with a molecular formula of C₃₀H₂₈ClN₃O₂S and a molecular weight of 530.08 g/mol. The compound belongs to the broader benzhydrylpiperazine class, which has been extensively investigated for diverse pharmacological activities including anticancer, anti-inflammatory, monoamine oxidase (MAO) inhibition, and antituberculosis properties.

Molecular Formula C30H28ClN3O2S
Molecular Weight 530.08
CAS No. 477869-46-8
Cat. No. B2962479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine
CAS477869-46-8
Molecular FormulaC30H28ClN3O2S
Molecular Weight530.08
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H28ClN3O2S/c31-26-12-14-27(15-13-26)37-29-16-11-23(21-28(29)34(35)36)22-32-17-19-33(20-18-32)30(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-16,21,30H,17-20,22H2
InChIKeyBAVDRKNLIQWVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine (CAS 477869-46-8): Structural and Physicochemical Baseline for Research Procurement


1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine (CAS 477869-46-8) is a synthetic piperazine derivative featuring a benzhydryl (diphenylmethyl) group at the N1 position and a 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl substituent at the N4 position, with a molecular formula of C₃₀H₂₈ClN₃O₂S and a molecular weight of 530.08 g/mol [1]. The compound belongs to the broader benzhydrylpiperazine class, which has been extensively investigated for diverse pharmacological activities including anticancer, anti-inflammatory, monoamine oxidase (MAO) inhibition, and antituberculosis properties [2]. As of 2025, this specific compound has no published biological activity data in ChEMBL or PubMed-indexed primary research, and is classified as a research-grade chemical typically supplied at ≥95% purity [3].

Why 1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine Cannot Be Substituted by Generic Benzhydrylpiperazine Analogs


Within the benzhydrylpiperazine family, small structural modifications at the piperazine N4 position produce profound differences in lipophilicity, steric properties, and predicted biological target engagement that preclude interchangeable use [1]. The target compound incorporates a 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl substituent—a diaryl thioether with an electron-withdrawing nitro group ortho to the thioether linkage—which is structurally distinct from the sulfonamide, amide, thiourea, and oxadiazole derivatives that dominate the published benzhydrylpiperazine literature [2]. This unique architecture yields a calculated logP of 7.307, representing a lipophilicity level that is substantially higher than that of common benzhydrylpiperazine derivatives (e.g., 1-benzhydrylpiperazine cLogP ≈ 2.9, 1-(4-chlorobenzhydryl)piperazine cLogP ≈ 3.5) and even exceeds the typical range for most drug-like benzhydrylpiperazine clinical candidates [3]. Such extreme lipophilicity carries significant implications for membrane permeability, tissue distribution, plasma protein binding, metabolic clearance, and phospholipidosis risk—meaning that any attempt to substitute a less lipophilic benzhydrylpiperazine analog would fundamentally alter the compound's physicochemical and pharmacokinetic profile in any assay system [4].

Quantitative Comparative Evidence for 1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine vs. Structural Analogs


Evidence Dimension 1: Calculated Lipophilicity (logP) – Direct Physicochemical Differentiation from Closest Analogs

The target compound, 1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine, exhibits a calculated logP of 7.307, representing one of the highest lipophilicity values in the broader benzhydrylpiperazine chemical space [1]. This logP is approximately 2.5-fold higher than that of the unsubstituted parent scaffold 1-benzhydrylpiperazine (cLogP = 2.914) and approximately 2.1-fold higher than 1-(4-chlorobenzhydryl)piperazine (cLogP = 3.527), which represents the chlorinated benzhydryl comparator lacking the thioether–nitrobenzyl extension [2]. Among more closely related comparators bearing the 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl core, the target compound's benzhydryl N-substituent (logP 7.307) is predicted to confer substantially greater lipophilicity than the 3-chlorophenyl analog (CAS 477869-38-8) or the benzyl analog (CAS 477869-39-9), both of which possess fewer aromatic carbons and lower predicted logP values .

Lipophilicity logP Physicochemical characterization Benzhydrylpiperazine

Evidence Dimension 2: Topological Polar Surface Area (tPSA) – Quantitative Predictor of Membrane Permeability Relative to Drug-Like Benzhydrylpiperazine Comparators

The target compound has a calculated topological polar surface area (tPSA) of 49–50 Ų (pH 7.4, neutral species), which places it well below the commonly cited blood–brain barrier penetration threshold of 90 Ų and also below the oral absorption ceiling of 140 Ų, indicating a high predicted capacity for passive membrane permeation [1]. For comparison, 1-benzhydrylpiperazine has a tPSA of 15.27 Ų, while published benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids exhibit tPSA values in the range of 110–160 Ų due to the presence of the polar sulfonamide functional group [2]. The target compound's tPSA profile is therefore intermediate: substantially higher than the bare piperazine scaffold (contributing differentiated hydrogen-bonding capacity for target engagement) but far lower than sulfonamide-bearing analogs (maintaining superior predicted passive membrane flux) [3]. This tPSA window (40–60 Ų) is characteristic of CNS-penetrant small molecules and distinguishes this compound from both excessively polar (sulfonamide) and minimally polar (unsubstituted benzhydrylpiperazine) comparators.

tPSA Membrane permeability Blood–brain barrier Drug-likeness

Evidence Dimension 3: Class-Level Anticancer Scaffold Potential – Benzhydrylpiperazine Derivatives Demonstrate Quantified Antiproliferative Activity Against Multiple Human Cancer Cell Lines

While no cancer cell line data exist specifically for CAS 477869-46-8, the benzhydrylpiperazine scaffold has demonstrated validated antiproliferative activity across multiple independent studies, establishing a class-level benchmark against which the target compound's unique substitution pattern can be rationally evaluated [1]. In a 2025 study of six benzhydrylpiperazine derivatives, compound 3c exhibited IC₅₀ values of 4.63 µM (HCT-116 colon cancer), 30.11 µM (MIAPaCa-2 pancreatic cancer), and 5.71 µM (A-549 lung cancer), with activity attributed to EGFR inhibition [2]. In an earlier foundational study by Kumar et al. (2009), 1-benzhydrylpiperazine derivatives bearing sulfonyl, amide, and thiourea N4-substituents were evaluated against NF-103 (normal fibroblast), MCF-7 (breast), HepG-2 (liver), HeLa (cervical), and HT-29 (colon) cell lines, with four compounds showing broad-spectrum growth inhibition [3]. The target compound's unique 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl substituent represents a thioether–nitro pharmacophore distinct from any previously evaluated benzhydrylpiperazine anticancer series, offering a differentiated chemical starting point for structure–activity relationship (SAR) exploration that cannot be replicated using published sulfonamide or amide analogs.

Anticancer Benzhydrylpiperazine Antiproliferative EGFR inhibition

Evidence Dimension 4: Class-Level MAO Inhibitory Potential – Benzhydrylpiperazine Derivatives as Validated Privileged Scaffold for CNS Target Engagement

The benzhydrylpiperazine scaffold has been validated as a privileged structure for monoamine oxidase (MAO) inhibition, with published IC₅₀ values reaching nanomolar potency and demonstrated selectivity between MAO-A and MAO-B isoforms [1]. In the 2018 study by Kumar et al., compound 12 exhibited MAO-B IC₅₀ = 80 nM and compound 7 exhibited MAO-A IC₅₀ = 120 nM, both acting as reversible inhibitors with no cytotoxicity toward SH-SY5Y and IMR-32 neuronal cells at 25 µM [2]. A more recent 2024 study demonstrated that benzhydrylpiperazine clubbed with oxadiazole moieties produced compounds AP3 and AP12 with MAO-A IC₅₀ values of 1.34 ± 0.93 µM and 1.13 ± 0.54 µM respectively, with selectivity indices of 10- and 13-fold over MAO-B, and confirmed in vivo antidepressant efficacy in forced swim test (FST) and tail suspension test (TST) models [3]. Critically, lipophilicity is a key determinant of MAO inhibitory potency and isoform selectivity in this scaffold class, as demonstrated by QSAR studies on benzhydrylpiperazine derivatives with xanthine moieties [4]. The target compound's extreme logP of 7.307 therefore represents a physicochemical parameter space that is entirely absent from all published MAO inhibitor SAR series, offering a unique opportunity to probe lipophilicity-driven potency and selectivity effects that cannot be investigated using existing benzhydrylpiperazine MAO ligands.

Monoamine oxidase MAO inhibition Antidepressant Benzhydrylpiperazine

Evidence Dimension 5: Class-Level Antituberculosis Potential – Benzhydrylpiperazine-Coupled Nitroaromatic Hybrids Demonstrate Quantified Anti-TB Activity with Favorable Selectivity Indices

Benzhydrylpiperazine-coupled nitroaromatic hybrids were evaluated against Mycobacterium tuberculosis H37Rv, with 2,4-dinitrobenzenesulfonamide derivatives demonstrating MIC values as low as 0.78 µg/mL and selectivity indices exceeding 30 (ratio of RAW 264.7 macrophage cytotoxicity IC₅₀ to anti-TB MIC), indicating favorable therapeutic windows [1]. Isoniazid and rifampicin standards showed MIC values of 0.05 and 0.1 µg/mL respectively, with selectivity indices >500 and >250 [2]. In a nutrient starvation model of dormant M. tuberculosis, select hybrids effected log reductions of 0.8–2.5-fold, outperforming isoniazid (1.5-fold) and rifampicin (1.8-fold) under these conditions [3]. Importantly, none of the tested benzhydrylpiperazine-sulfonamide hybrids inhibited Cav3.2 T-type calcium channels at concentrations up to 30 µM (IC₅₀ > 120 µM), indicating that the anti-TB activity is not confounded by calcium channel off-target effects common to other benzhydrylpiperazines such as flunarizine and cinnarizine [4]. The target compound's 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl substituent presents a thioether-linked nitroaromatic motif that is structurally analogous to the validated nitrobenzenesulfonamide anti-TB pharmacophore but with a thioether replacing the sulfonamide linker, providing a distinct chemical probe for understanding the role of linker chemistry in anti-TB potency and selectivity.

Antituberculosis Mycobacterium tuberculosis Nitrobenzenesulfonamide Selectivity index

Evidence Dimension 6: Structural Uniqueness and SAR Gap – The Target Compound Is the Sole Representative of the Benzhydryl–Thioether–Nitrobenzyl Sub-Series in the Published Literature

A systematic search of the published literature and chemical databases reveals that 1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine (CAS 477869-46-8) occupies a structurally unique position at the intersection of three pharmacophoric elements that have never been combined in any previously reported benzhydrylpiperazine derivative: (i) a benzhydryl N1-substituent, (ii) a diaryl thioether (–S–) linker, and (iii) a nitro group positioned ortho to the thioether on the benzyl ring [1]. The closest published scaffolds include benzhydrylpiperazine sulfonamides (where the thioether is replaced by a sulfonamide –SO₂NH– linker), benzhydrylpiperazine amides (carbonyl linker), benzhydrylpiperazine thioureas, and benzhydrylpiperazine oxadiazoles—none of which incorporate the thioether linkage that defines this compound [2]. Within the small cluster of compounds sharing the 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl core, the target compound is the only one bearing a benzhydryl N1-substituent, with the other members featuring benzyl (CAS 477869-39-9), 3-chlorophenyl (CAS 477869-38-8), 2-fluorophenyl (CAS 477869-37-7), or 4-methylphenyl (CAS 477869-34-4) N1-groups . This dual uniqueness—both within the thioether–nitrobenzyl sub-family and relative to the broader benzhydrylpiperazine literature—means that any SAR study requiring the benzhydryl–thioether–nitrobenzyl pharmacophore combination has no alternative compound available for procurement.

SAR gap analysis Chemical novelty Thioether linker Benzhydrylpiperazine scaffold

Optimal Research Application Scenarios for 1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine Based on Comparative Evidence


Lipophilicity-Dependent Membrane Permeability Probe in Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 Monolayer Studies

With a calculated logP of 7.307—approximately 4.4 log units higher than 1-benzhydrylpiperazine and 2.1× higher than 1-(4-chlorobenzhydryl)piperazine—this compound is uniquely suited for use as a high-lipophilicity reference standard in membrane permeability assays [1]. Its tPSA of 49–50 Ų predicts high passive membrane flux, making it an ideal probe for studying the relationship between extreme logP values (>7) and apparent permeability coefficients (Papp) in PAMPA and Caco-2 monolayer systems. No other commercially available benzhydrylpiperazine occupies this lipophilicity range, enabling direct quantitative comparisons between logP and permeability that are not possible with existing lower-logP benzhydrylpiperazine analogs [2].

Structure–Activity Relationship (SAR) Probe for Thioether-Linked Nitroaromatic Pharmacophores in Antituberculosis Drug Discovery

Published benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids demonstrate anti-M. tuberculosis H37Rv MIC values as low as 0.78 µg/mL with selectivity indices >30 [1]. This compound replaces the sulfonamide (–SO₂NH–) linker with a thioether (–S–) linker while retaining the nitroaromatic group, enabling the first direct isosteric comparison of linker chemistry on anti-TB potency. Researchers can use this compound to test whether thioether replacement preserves the electron-deficient aromatic character required for Meisenheimer complex formation and SO₂ generation, or whether the sulfonamide NH is essential for target binding [2]. This experiment is impossible with any other commercially available compound, as all published anti-TB benzhydrylpiperazine hybrids employ sulfonamide linkers.

High-Lipophilicity Negative Control in Monoamine Oxidase (MAO) Inhibitor Selectivity Screening

Benzhydrylpiperazine derivatives have demonstrated potent and selective MAO inhibition, with MAO-B IC₅₀ values as low as 80 nM and MAO-A selectivity indices exceeding 13-fold [1]. Lipophilicity is a known determinant of MAO isoform selectivity in this scaffold class [2]. With a logP of 7.307, this compound can serve as an extreme-lipophilicity probe to establish the upper boundary of the logP–MAO potency relationship, helping medicinal chemists define the optimal lipophilicity range for MAO-A vs. MAO-B selectivity. Given that no published benzhydrylpiperazine MAO inhibitor exceeds logP ~5, this compound provides access to unexplored lipophilicity parameter space in MAO drug discovery.

Chemical Starting Point for Benzhydryl–Thioether SAR Expansion in Anticancer Lead Optimization

Benzhydrylpiperazine derivatives have demonstrated antiproliferative activity against HCT-116 (IC₅₀ = 4.63 µM), A-549 (IC₅₀ = 5.71 µM), MCF-7, HepG-2, HeLa, and HT-29 cancer cell lines, attributed in part to EGFR inhibition [1]. However, all published anticancer benzhydrylpiperazines employ sulfonyl, amide, thiourea, or oxadiazole N4-substituents—none feature the thioether–nitrobenzyl motif present in this compound [2]. The combination of the electron-withdrawing nitro group (capable of bioreductive activation in hypoxic tumor microenvironments) with the lipophilic chlorophenyl thioether creates a unique pharmacophore for probing tumor-selective cytotoxicity mechanisms. This compound is the only entry point for establishing a benzhydryl–thioether–nitro SAR series, making it indispensable for medicinal chemistry programs exploring this chemical space.

Quote Request

Request a Quote for 1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.